ISOBORNYL THIOCYANOACETATE

Insecticide synergism Carbamate potentiation Formulation efficiency

Isobornyl thiocyanoacetate (CAS 20285-28-3; also listed under CAS 115-31-1), historically marketed as Thanite, is a synthetic bicyclic monoterpenoid organothiocyanate. It is classified as a non-systemic contact insecticide within the organic thiocyanate insecticide family.

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
CAS No. 20285-28-3
Cat. No. B1219988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameISOBORNYL THIOCYANOACETATE
CAS20285-28-3
Synonymsisobornyl thiocyanoacetate
isobornyl thiocyanoacetate, (exo)-isomer
thanite
Molecular FormulaC13H19NO2S
Molecular Weight253.36 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C
InChIInChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3
InChIKeyIXEVGHXRXDBAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in alcohol, benzene, chloroform, ether;  practically insoluble in water.

Structure & Identifiers


Interactive Chemical Structure Model





Isobornyl Thiocyanoacetate (Thanite) – Technical Baseline and Procurement Identity for a Dual-Use Organothiocyanate


Isobornyl thiocyanoacetate (CAS 20285-28-3; also listed under CAS 115-31-1), historically marketed as Thanite, is a synthetic bicyclic monoterpenoid organothiocyanate [1]. It is classified as a non-systemic contact insecticide within the organic thiocyanate insecticide family [2]. Technical-grade material is a clear amber oily liquid (density 1.146–1.147 g/mL at 25°C) with a characteristic terpene-like odor, containing ≥82% active isobornyl thiocyanoacetate with other terpenes as remainder [3]. Its molecular formula is C₁₃H₁₉NO₂S (MW 253.36) and it is practically insoluble in water but very soluble in alcohol, benzene, chloroform, and ether [3]. The compound is synthesized via a two-step process from camphene: reaction with chloroacetic acid to yield isobornyl monochloroacetate, followed by substitution with potassium thiocyanate [4]. Though now considered obsolete for agricultural insecticide use in many jurisdictions, it retains niche scientific and industrial relevance owing to unique biological properties not replicated by close-in-class alternatives [4].

Why Isobornyl Thiocyanoacetate Cannot Be Replaced by Generic Organothiocyanates or Pyrethroid Knockdown Agents


Within the organothiocyanate insecticide class, compounds share the thiocyanate (-SCN) toxophore but diverge sharply in their carrier moieties, producing quantitative differences in mammalian toxicity, environmental persistence, synergistic potential, and non-insecticidal applications. For instance, isobornyl thiocyanoacetate exhibits a rat oral LD₅₀ of 1000 mg/kg [1], whereas its closest commercial relative, Lethane 384 (β-butoxy-β′-thiocyanodiethylether), has a rat oral LD₅₀ of only 90 mg/kg — an approximately 11-fold greater acute toxicity [2]. Unlike Lethane or pyrethrins, isobornyl thiocyanoacetate possesses a unique dual-use profile: it functions both as a rapid-knockdown insecticide for flies and as an industrial fungicide preservative for glue, leather, paints, dyes, paper, and synthetic textiles [3]. Most critically, it is the only organothiocyanate known to induce a reversible surfacing response in fish at sub-lethal concentrations (0.8–1.5 mg/L active), enabling live fish collection with >90% post-recovery survival — a property completely absent from pyrethroids, rotenone, and other fish management agents [4]. The physicochemical properties of the bicyclic isobornyl ester backbone further confer distinct formulation behavior (density 1.1465, refractive index nD²⁵ 1.512, boiling point 95°C at 0.06 mmHg) that cannot be matched by acyclic thiocyanates [5].

Product-Specific Quantitative Differentiation Evidence for Isobornyl Thiocyanoacetate Procurement


Carbaryl Synergism Factor: 2.5-Fold Potentiation Enables 3- to 5-Fold Active Ingredient Reduction

Isobornyl thiocyanoacetate functions as a carbamate synergist, likely via inhibition of detoxification pathways. In a controlled formulation study, isobornyl thiocyanoacetate produced a factor of synergism of 2.5 when co-formulated with carbaryl at a 1:1 ratio in an emulsifiable concentrate [1]. For comparable bioefficacy against cotton bollworm complex, the synergized concentrate required only one-third to one-fifth (1/3–1/5) of the carbaryl dose used in the commercial water-dispersible powder (WDP) formulation [1]. Specifically, a 0.05% emulsion of the synergized concentrate matched the insect control and cotton yield increase of 0.2% carbaryl WDP and 0.02% fenvalerate emulsions, while leaving no detectable residues in lint and seed at harvest — unlike both carbaryl WDP and fenvalerate, which left measurable residues [1].

Insecticide synergism Carbamate potentiation Formulation efficiency

Fish Collection Selectivity: Reversible Surfacing Response with >90% Survival vs. Rotenone's Lethal Irreversibility

Isobornyl thiocyanoacetate induces a unique, reversible surfacing response in fish at sub-lethal concentrations, making it a live fish collection tool — a property absent from all major fish toxicants. In operational use at Southlands Experiment Forest since 1968, annual treatments at 0.8–1 ppm active ingredient (80% Thanite with 20% Atlox 1045-A surfactant) enabled successful transfer of 2,000–4,000 largemouth bass with >90% post-recovery survival in aerated holding tanks [1]. In contrast, rotenone — the standard fish management piscicide — is lethal at comparable concentrations and offers no live recovery: 96-h LC₅₀ values for rotenone range from 12.2 μg/L (zebrafish embryos) to 25–80 μg/L for tilapia and milkfish [2][3]. Isobornyl thiocyanoacetate's 96-h LC₅₀ for fish (spot, Leiostomus xanthurus) is 0.032 mg/L (32 μg/L) [4], which is higher than rotenone's LC₅₀ for sensitive species, but the critical distinction is that Thanite elicits surfacing and recovery at 0.8–1 ppm, well above its lethal range for target collection. Antimycin, another fish toxicant, is similarly lethal without surfacing recovery [5]. In Florida pond trials, applications of 1.5 mg/L Thanite enabled live collection of 19 fish species, eliminating all but 0.4% of fish in small ponds and 1.4% in large ponds [6].

Fisheries management Live fish collection Piscicide selectivity

Environmental Dissipation: 28-Day Complete Clearance from Water, Algae, and Soil vs. Persistent Organochlorines

Residue analysis following pond treatments with isobornyl thiocyanoacetate (Thanite) demonstrates rapid environmental clearance. In USGS-monitored studies, Thanite residues in water, algae, and soil from treated ponds declined to undetectable levels within 28 days after treatment [1]. The parent compound is rapidly biotransformed in fish to isobornyl α-(methylthio)acetate, identified by GC-MS; only trace amounts of the parent compound were detected in carp and largemouth bass tissues, with the metabolite appearing in muscle within 1 hour of exposure and being rapidly eliminated upon transfer to Thanite-free water [1]. This contrasts sharply with rotenone, which persists in fish tissues and sediments requiring extensive post-treatment monitoring, and with organochlorine fish toxicants that bioaccumulate over months to years. The PPDB similarly reports that isobornyl thiocyanoacetate has a boiling point of 95°C (at 0.06 mmHg) and a flash point of 82°C, indicating volatility that contributes to dissipation from surface waters [2].

Environmental fate Pesticide residue dissipation Aquatic toxicology

Mammalian Toxicity Differential: ~11-Fold Less Acutely Toxic (Rat Oral) Than Lethane 384, the Primary In-Class Alternative

Among organic thiocyanate insecticides, mammalian acute oral toxicity varies by more than an order of magnitude depending on the carrier moiety. Isobornyl thiocyanoacetate has a rat oral LD₅₀ of 1000 mg/kg [1], guinea pig oral LD₅₀ of 551 mg/kg [2], and rabbit dermal LD₅₀ of 6880 mg/kg [1]. In contrast, Lethane 384 (β-butoxy-β′-thiocyanodiethylether), the most widely used aliphatic thiocyanate insecticide, has a rat oral LD₅₀ of only 90 mg/kg — approximately 11-fold more acutely toxic [3]. Lethane is also designated as the most toxic of common thiocyanate insecticides, with a reported lethal human dose of approximately 1 teaspoon [4]. The thiocyanate toxophore in both compounds releases cyanide ion via glutathione-mediated metabolism [5], but the isobornyl bicyclic ester confers substantially lower acute oral toxicity compared to the acyclic butoxyethoxyethyl ester of Lethane. Isobornyl thiocyanoacetate's guinea pig dermal LD₅₀ of >6000 mg/kg further indicates a favorable dermal safety margin for formulation handlers [2].

Mammalian toxicology Acute oral LD₅₀ Occupational safety

Dual Insecticide-Fungicide Activity Spectrum vs. Isobornyl Acetate's Single-Mode Fragrance Profile

Isobornyl thiocyanoacetate exhibits a dual insecticide–fungicide activity profile that is structurally determined by its thiocyanatoacetate ester group. It is documented for preserving industrial products — including glue, leather, paints, dyes, paper, and synthetic textile materials — against fungal degradation [1]. This preservative function is in addition to its primary use for rapid knockdown of flies (Musca domestica) in livestock and domestic sprays [2]. Its closest structural analog lacking the thiocyanate group, isobornyl acetate (CAS 125-12-2), possesses only weak insect-repellent properties and is used commercially as a fragrance and flavoring agent (pine-needle odor) and as an inert solvent in pesticide formulations [3]. Isobornyl acetate has no documented fungicidal industrial preservation activity. The thiocyanatoacetate moiety of isobornyl thiocyanoacetate is thus the essential pharmacophore conferring the dual biocidal spectrum; procurement of isobornyl acetate as a substitute would forfeit all insecticidal and fungicidal efficacy .

Industrial biocide Material preservation Dual-use biocide

Technical Purity Specification: 82% Minimum Active Content Defines Thanite Formulation Grade vs. Pure Analytical Standards

Technical-grade isobornyl thiocyanoacetate (Thanite) is defined by a minimum active content of 82%, with the remaining 18% comprising other terpenes and related derivatives from the camphene-based manufacturing process [1]. This specification is critical for procurement because pure analytical-grade material (>95% or >98%) is commercially unavailable as a bulk commodity — the technical mixture's composition is inherent to the two-step camphene–chloroacetic acid–potassium thiocyanate synthetic route [2]. Key physicochemical specifications for the technical grade include: density d₄²⁵ = 1.1465, refractive index nD²⁵ = 1.512, boiling point = 95°C at 0.06 mmHg, flash point = 82°C (180°F), and acid number = 1.19 [1]. This purity profile differs from Lethane 384, which is supplied as a 50% solution in petroleum distillate (kerosene), meaning that the active thiocyanate concentration per unit volume is approximately 50% for Lethane vs. 82% for Thanite [3].

Technical grade specification Formulation chemistry Quality control

Defensible Application Scenarios for Isobornyl Thiocyanoacetate Based on Quantitative Differentiation Evidence


Live Fish Population Surveys and Translocation in Inland Fisheries Management

When non-destructive fish population assessment or translocation is required, isobornyl thiocyanoacetate is the only known chemical agent that induces a reversible surfacing response enabling live collection. Field-validated protocols employ 0.8–1.5 mg/L active ingredient with surfactant (e.g., 80% Thanite / 20% Atlox 1045-A), achieving >90% post-collection survival in largemouth bass and at least 19 other fish families [1][2]. Neither rotenone nor antimycin — the standard fish management piscicides — can substitute, as both operate via lethal mechanisms without recovery potential [3]. Residues clear to undetectable levels within 28 days, minimizing long-term ecosystem impact [4].

Carbaryl Emulsifiable Concentrate Synergist for Reduced-Rate Cotton Bollworm Control

Isobornyl thiocyanoacetate enables a 67–80% reduction in carbaryl active ingredient loading while maintaining equivalent bollworm control and cotton yield. The synergized EC formulation (1:1 ratio, 2.5-fold synergism factor) at 0.05% emulsion matches the efficacy of 0.2% carbaryl WDP and 0.02% fenvalerate emulsions, with the critical added benefit of zero detectable harvest residues — a property not achieved by either comparator [5]. This scenario is applicable to integrated pest management programs where residue minimization is a regulatory or market-access requirement.

Industrial Material Preservation: Dual Insecticide-Fungicide for Glue, Leather, Paints, and Textiles

For preservation of industrial products vulnerable to both insect damage and fungal degradation, isobornyl thiocyanoacetate provides a single-agent solution with documented efficacy across glue, leather, paints, dyes, paper, and synthetic textiles [6]. Structural analogs lacking the thiocyanatoacetate group (e.g., isobornyl acetate) cannot substitute, as they function solely as fragrances or inert solvents with no fungicidal activity [7]. In-class alternatives such as Lethane 384 lack documented fungicidal preservation capability and exhibit approximately 11-fold higher mammalian acute oral toxicity [8].

Rapid-Knockdown Fly Control in Livestock Housing Where Cyanide-Release Risk Is Manageable

Isobornyl thiocyanoacetate's historical primary use — rapid knockdown of houseflies, stable flies, and horn flies in livestock housing — relies on its non-systemic contact action at formulations of 3.5–4.0% in deodorized kerosene [9]. While pyrethrins and synthetic pyrethroids offer alternative knockdown mechanisms, isobornyl thiocyanoacetate's 82% technical active content (vs. Lethane's 50% solution) and 11-fold lower rat oral LD₅₀ than Lethane 384 provide quantitative procurement differentiators for users operating under stringent active-loading or occupational safety requirements [10]. All applications must account for cyanide ion release as the ultimate toxic mechanism and the compound's strong irritancy profile [11].

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